molecular formula C12H8BrClO B3278945 1-bromo-3-(4-chlorophenoxy)benzene CAS No. 6842-61-1

1-bromo-3-(4-chlorophenoxy)benzene

Cat. No.: B3278945
CAS No.: 6842-61-1
M. Wt: 283.55 g/mol
InChI Key: SCRYDQQUKDZQRS-UHFFFAOYSA-N
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Description

1-Bromo-3-(4-chlorophenoxy)benzene ( 6842-61-1) is a halogenated biphenyl ether derivative of significant value in chemical synthesis and materials science research . With a molecular formula of C12H8BrClO and a molecular weight of 283.55 g/mol, this compound serves as a versatile organic building block for constructing more complex molecular architectures . Its structure, featuring both a bromo and a chlorophenoxy substituent on a benzene ring, makes it a key intermediate in cross-coupling reactions , such as Suzuki or Buchwald-Hartwig animations, which are pivotal in medicinal chemistry and polymer research. This compound is strictly intended for use in a laboratory setting by qualified professionals. For Research Use Only. Not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-bromo-3-(4-chlorophenoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrClO/c13-9-2-1-3-12(8-9)15-11-6-4-10(14)5-7-11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCRYDQQUKDZQRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-bromo-3-(4-chlorophenoxy)benzene can be synthesized through several methods. One common method involves the electrophilic aromatic substitution reaction. In this process, bromine is introduced to the benzene ring in the presence of a catalyst, such as iron(III) bromide, to form bromobenzene. Subsequently, the chlorophenoxy group is introduced through a nucleophilic substitution reaction using 4-chlorophenol and a base like potassium carbonate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale electrophilic aromatic substitution followed by nucleophilic substitution. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

1-bromo-3-(4-chlorophenoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce simpler aromatic compounds. Substitution reactions can introduce various functional groups, such as hydroxyl, amino, or alkyl groups .

Scientific Research Applications

1-bromo-3-(4-chlorophenoxy)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and is used in drug discovery research.

    Industry: It is employed in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1-bromo-3-(4-chlorophenoxy)benzene involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. The presence of halogen atoms enhances its ability to form strong interactions with proteins and other biomolecules. The pathways involved include inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents Molecular Formula Key Applications/Findings Reference
1-Bromo-4-(4-chlorophenoxy)benzene Br (para), 4-Cl-phenoxy (para) C₁₂H₈BrClO Intermediate in antimalarial quinolone synthesis; 97% yield in Suzuki-Miyaura coupling
1-Bromo-3-(trifluoromethoxy)benzene Br (meta), CF₃O (meta) C₇H₄BrF₃O Pd-catalyzed direct arylations with heteroarenes; yields 69–93% in coupling reactions
1-Bromo-3-((trifluoromethyl)sulfonyl)benzene Br (meta), CF₃SO₂ (meta) C₇H₄BrF₃O₂S Non-nucleotide CD73 inhibitor; predicted pIC₅₀ > 6.5
1-Bromo-4-(4-fluorophenoxy)benzene Br (para), 4-F-phenoxy (para) C₁₂H₈BrFO Biochemical reagent; used in organic synthesis
1-Chloro-3-(4-chlorophenoxy)benzene Cl (meta), 4-Cl-phenoxy (meta) C₁₂H₈Cl₂O Identified as a borderline PBT chemical; BCF = 4,969 L kg⁻¹

Key Observations :

  • Positional Isomerism: The para-substituted isomer (1-bromo-4-(4-chlorophenoxy)benzene) exhibits higher synthetic utility in cross-coupling reactions, achieving 97% yield in antimalarial drug synthesis . In contrast, the meta-substituted target compound may exhibit steric hindrance in similar reactions.
  • Electron-Withdrawing Groups : Trifluoromethoxy and trifluoromethylsulfonyl substituents enhance electrophilicity, facilitating Pd-catalyzed arylations (e.g., 69–93% yields with heteroarenes) .
Table 2: Reactivity Comparison in Cross-Coupling Reactions
Compound Reaction Type Partner Substrate Yield (%) Reference
1-Bromo-4-(4-chlorophenoxy)benzene Suzuki-Miyaura coupling Di-oxaborolane 97
1-Bromo-3-(trifluoromethoxy)benzene Pd-catalyzed direct arylation Imidazo[1,2-a]pyridine 90–91
1-Bromo-3-((trifluoromethyl)sulfonyl)benzene Molecular docking CD73 enzyme pIC₅₀ > 6.5

Key Findings :

  • The para-substituted bromophenoxy derivatives demonstrate superior reactivity in Suzuki-Miyaura couplings due to reduced steric hindrance .
  • Meta-substituted bromoarenes with electron-withdrawing groups (e.g., CF₃O) show high efficiency in direct arylations, attributed to enhanced electrophilicity .

Environmental and Toxicological Profiles

Table 3: Environmental Persistence and Toxicity Data
Compound BCF (L kg⁻¹) Half-Life in Air (days) Regulatory Status Reference
1-Chloro-3-(4-chlorophenoxy)benzene 4,969 >2 Banned in EU (>1 tonne)
1-Bromo-3-(4-chlorophenoxy)benzene Est. 5,200 Est. >2 Not evaluated; potential PBT concern
1,2-Dichloro-4-(trichloromethyl)benzene 4,572 >2 PBT classification pending

Notes:

  • The EU ban on 1-chloro-3-(4-chlorophenoxy)benzene highlights regulatory risks for structurally similar compounds .

Q & A

Q. What is the recommended synthetic route for 1-bromo-3-(4-chlorophenoxy)benzene, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic aromatic substitution. A common method involves reacting 4-chlorophenol with 1,3-dibromopropane in the presence of a base like potassium carbonate. Optimization includes:

  • Temperature control : Maintaining 80–100°C to balance reaction rate and byproduct formation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetone) enhance nucleophilicity .
  • Stoichiometry : A 1:1.2 molar ratio of 4-chlorophenol to 1,3-dibromopropane minimizes unreacted starting material .
    Characterization via ¹H NMR (peaks at δ 7.3–6.9 ppm for aromatic protons) and GC-MS (m/z 266 for [M]⁺) confirms purity .

Q. How should researchers verify the regioselectivity of bromine substitution in this compound?

Regioselectivity is confirmed through NOESY NMR to assess spatial proximity of substituents and X-ray crystallography for absolute configuration. Computational methods (e.g., DFT) predict electron density distribution, identifying the bromine atom’s preferred position at the para site relative to the phenoxy group .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Aromatic protons appear as multiplets (δ 6.8–7.4 ppm), with distinct shifts for bromine (deshielding) and chlorine (minor shielding) .
  • FT-IR : C-Br stretch (~560 cm⁻¹) and C-O-C ether linkage (~1250 cm⁻¹) .
  • High-resolution MS : Exact mass confirmation (theoretical m/z 265.95 for C₁₂H₉BrClO) .

Advanced Research Questions

Q. How does the electron-withdrawing bromine substituent influence reactivity in cross-coupling reactions?

The bromine atom enhances electrophilicity at the aromatic ring, facilitating Suzuki-Miyaura couplings with boronic acids. Key considerations:

  • Catalyst selection : Pd(PPh₃)₄ or XPhos Pd G3 for sterically hindered systems.
  • Solvent/base system : Dioxane/Na₂CO₃ at 90°C achieves >80% yield .
    Competing pathways (e.g., proto-deboronation) are minimized using radical-inhibiting conditions .

Q. What computational strategies predict the compound’s behavior in photochemical studies?

Time-dependent DFT (TD-DFT) models UV-Vis absorption spectra, identifying π→π* transitions (λmax ~270 nm). Solvent effects (e.g., acetonitrile vs. cyclohexane) are incorporated via the polarizable continuum model (PCM). These studies guide applications in optoelectronic materials .

Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?

Discrepancies often arise from:

  • Impurity in starting materials : Use HPLC-grade reagents and in situ purification (e.g., column chromatography).
  • Oxygen sensitivity : Conduct reactions under inert gas (N₂/Ar) to prevent radical quenching .
  • Kinetic vs. thermodynamic control : Vary temperature (e.g., 25°C vs. reflux) to favor desired pathways .

Q. What methodologies assess the compound’s potential in pharmaceutical intermediate synthesis?

  • In silico docking : Screen against target proteins (e.g., kinases) to prioritize derivatives for synthesis.
  • Metabolic stability assays : Microsomal incubation (human liver microsomes) quantifies half-life (t₁/₂).
  • Toxicophore analysis : Rule out genotoxic alerts (e.g., mutagenic bromine) using software like Derek Nexus .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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